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Compound of Interest

Compound Name:
N-(9,10-dioxo-9,10-

dihydroanthracen-2-yl)acetamide

CAS No.: 3274-22-4

Cat. No.: B5864995

Get Quote

Executive Summary
2-Acetamidoanthraquinone (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide) is a

critical intermediate in the synthesis of high-performance vat dyes and pigments, most notably

Flavanthrone (C.I.[1] Pigment Yellow 24) and Indanthrone.[1] Its solubility profile is

characterized by extreme insolubility in standard organic solvents due to high crystal lattice

energy derived from intermolecular hydrogen bonding and

-

stacking of the anthraquinone core.

This guide addresses the challenge of processing this "brick dust" molecule. It provides

qualitative solubility data, thermodynamic theoretical frameworks, and validated experimental

protocols for determining precise solubility curves in high-boiling process solvents.
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Chemical Identity and Physicochemical
Properties[2][3][4][5][6]
Understanding the solubility begins with the molecular structure. The acetamido group at the

C2 position introduces a hydrogen bond donor/acceptor site that significantly increases the

melting point and lattice energy compared to the parent anthraquinone.

Property Data

IUPAC Name
N-(9,10-dioxo-9,10-dihydroanthracen-2-

yl)acetamide

CAS Number 3274-22-4

Molecular Formula

Molecular Weight 265.27 g/mol

Appearance Yellow to brownish-yellow needles

Melting Point >300 °C (Decomposes/Sublimes)

LogP (Predicted) ~2.13 – 2.7 (Hydrophobic)

Solubility Profile in Organic Solvents[5]
Unlike pharmaceutical actives that require solubility in bio-compatible solvents, 2-

acetamidoanthraquinone is primarily processed in high-boiling industrial solvents.[1] The

following table summarizes its solubility behavior based on industrial recrystallization protocols.

Table 1: Qualitative Solubility Data
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Solvent Class Specific Solvent Solubility Status
Process
Application

Aromatic Halides Nitrobenzene Soluble (Hot)

Primary

Recrystallization

Solvent

Chlorobenzene Sparingly Soluble Washing / Slurrying

o-Chlorophenol Slightly Soluble Analytical Dissolution

Polar Aprotic DMF / DMSO Sparingly Soluble
Reaction Medium

(Ullmann coupling)

Pyridine Slightly Soluble Specialized Extraction

Common Organics Acetone, Ethanol Insoluble
Anti-solvent

precipitation

Toluene, Chloroform Insoluble None

Inorganic Acids Conc.[1] Soluble

Forms dark orange

oxonium salt; used for

acid pasting

Technical Insight: The solubility in nitrobenzene at boiling point (

210 °C) vs. room temperature is the basis for its industrial purification. The steep

solubility curve allows for high recovery yields upon cooling.

Thermodynamic Foundations
To engineer a dissolution process for 2-acetamidoanthraquinone, one must overcome its high

Crystal Lattice Energy (

).[1] The dissolution process is governed by the equation: [1]
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(High): The planar anthraquinone rings stack efficiently (

-

interactions), and the amide group adds intermolecular hydrogen bonds (

).[1] This term is the primary barrier to solubility.

: Only solvents capable of disrupting these interactions (high dipole moment, ability to accept
H-bonds, or

-interacting aromatics like nitrobenzene) can provide enough negative free energy to drive
dissolution.[1]

Thermodynamic Modeling (Apelblat Equation)
For process modeling, the Modified Apelblat Equation is the standard for correlating mole

fraction solubility (

) with temperature (

):

A, B, C: Empirical constants derived from experimental data.

Application: Since specific coefficients for 2-acetamidoanthraquinone are not standard in

open literature, they must be determined experimentally (see Section 5). However, the Van't

Hoff plot (

vs

) will show a steep negative slope, indicating a highly endothermic enthalpy of solution (

), confirming that solubility increases significantly with temperature.

Experimental Protocol: High-Temperature Solubility
Determination
Due to the lack of precise literature data for this specific intermediate, researchers must often

generate their own solubility curves. The following protocol is designed for high-boiling solvents

where standard shake-flask methods fail due to solvent evaporation or solidification.
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Method: Isothermal Saturation with Gravimetric Analysis
Objective: Determine mole fraction solubility in Nitrobenzene or DMF at

.

Workflow Visualization:

Start: Excess Solute + Solvent Equilibrate at T (Oil Bath)
(4-6 Hours, Stirring)

Isothermal Settling
(Stop Stirring, maintain T)

Sampling via Heated Syringe
(0.2 µm PTFE Filter)

 Supernatant
Dilute/Dry Sample Quantification

(HPLC or Gravimetric)

Click to download full resolution via product page

Figure 1: Workflow for determining solubility in high-boiling solvents.

Step-by-Step Protocol:

Preparation: Add excess 2-acetamidoanthraquinone to a jacketed glass vessel containing

the solvent (e.g., Nitrobenzene).

Equilibration: Heat to the target temperature (e.g., 150 °C) using a circulating oil bath. Stir at

400 rpm for 6 hours to ensure equilibrium.

Filtration: Use a pre-heated syringe equipped with a 0.2 µm PTFE filter (to prevent

precipitation inside the needle) to withdraw the saturated supernatant.

Gravimetric Analysis:

Dispense a known volume into a tared weighing dish.[1]

Evaporate the solvent (under vacuum for high-boiling solvents).[1]

Weigh the dry residue.

Calculation:

[1]
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Purification and Process Engineering
The primary industrial application of solubility data for this compound is purification via

recrystallization. The goal is to remove unreacted 2-aminoanthraquinone or chlorinated

byproducts.[1]

Recrystallization Cycle
The process relies on the steep solubility gradient in Nitrobenzene.

Crude 2-Acetamidoanthraquinone

Dissolve in Nitrobenzene
(T = 200°C)

Hot Filtration
(Remove insoluble mechanical impurities)

Controlled Cooling
(200°C -> 25°C)

Nucleation & Growth
(Needle formation)

Filtration & Washing
(Wash with Ethanol to remove Nitrobenzene)

Click to download full resolution via product page

Figure 2: Industrial recrystallization workflow.[1]
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Process Notes:

Solvent Displacement: Since nitrobenzene is toxic and high-boiling, the wet cake is often

washed with a lower-boiling solvent like ethanol or methanol (in which the product is

insoluble) to displace the mother liquor before drying.

Acid Pasting (Alternative): Dissolution in concentrated

followed by drowning in ice water creates a very fine particle size, useful if the material is a
pigment precursor, though this does not remove impurities as effectively as recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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